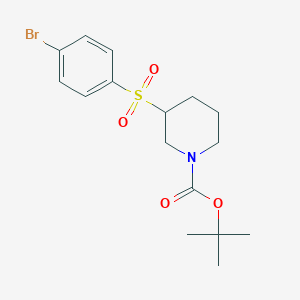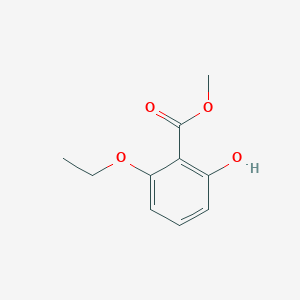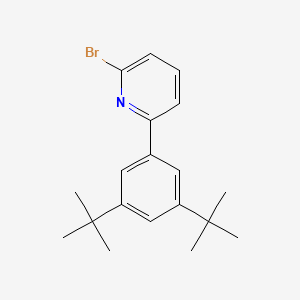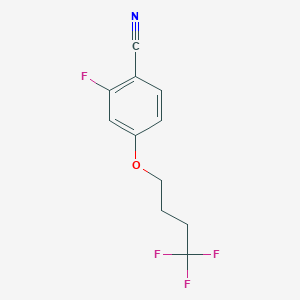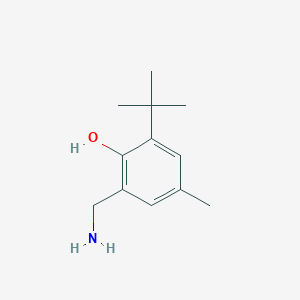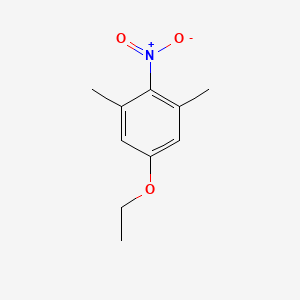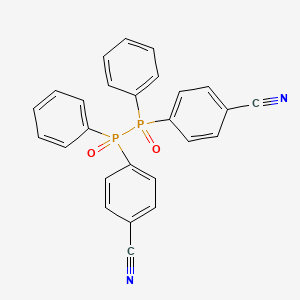
Lirodenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. Liriodenine is an oxoaporphine alkaloid with a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects .
准备方法
Liriodenine can be synthesized through various methods. One notable method involves its isolation from Zanthoxylum nitidum, where it reacts with gold compounds such as HAuCl4 and NaAuCl4 to form [LH][AuCl4] and [AuCl3L], respectively . These compounds are characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis . Industrial production methods typically involve the extraction of liriodenine from natural sources, followed by purification processes to obtain the pure compound.
化学反应分析
Liriodenine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It reacts with gold compounds to form coordination complexes, such as [LH][AuCl4] and [AuCl3L] . These reactions are typically carried out under controlled conditions, with specific reagents and solvents to facilitate the formation of the desired products. The major products formed from these reactions include various gold-liriodenine complexes, which exhibit significant biological activity .
科学研究应用
Liriodenine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, liriodenine has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit topoisomerase II, block cell cycle progression, and induce apoptosis in various cancer cell lines . Additionally, liriodenine has antimicrobial properties, making it effective against a range of microorganisms, including bacteria and fungi . In industry, liriodenine is explored for its potential use in developing new therapeutic agents and as a bioactive compound in traditional Chinese medicine .
作用机制
The mechanism of action of liriodenine involves several molecular targets and pathways. It inhibits topoisomerase II, an enzyme essential for DNA replication and separation of newly replicated chromosomes in eukaryotic cells . Liriodenine also induces apoptosis by activating caspases and causing the degradation of the PARP protein . In cancer cells, it blocks cell cycle progression in the G2/M phase by inhibiting the kinase activity of the B1/CDK1 complex . Additionally, liriodenine increases intracellular nitric oxide levels, which can inhibit cell proliferation and induce apoptosis .
相似化合物的比较
Liriodenine is compared with other similar compounds, such as anonaine and norstephalagine, which are also aporphine alkaloids . These compounds share similar structural features and biological activities. liriodenine is unique in its ability to form coordination complexes with metals, such as gold, which enhances its biological activity . Other similar compounds include syringaresinol, yangambin, and eudesmin, which are lignans with different biological properties .
属性
CAS 编号 |
5849-56-9 |
|---|---|
分子式 |
C26H18N2O2P2 |
分子量 |
452.4 g/mol |
IUPAC 名称 |
4-[[(4-cyanophenyl)-phenylphosphoryl]-phenylphosphoryl]benzonitrile |
InChI |
InChI=1S/C26H18N2O2P2/c27-19-21-11-15-25(16-12-21)31(29,23-7-3-1-4-8-23)32(30,24-9-5-2-6-10-24)26-17-13-22(20-28)14-18-26/h1-18H |
InChI 键 |
LOQRLFDLUYKOGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C#N)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
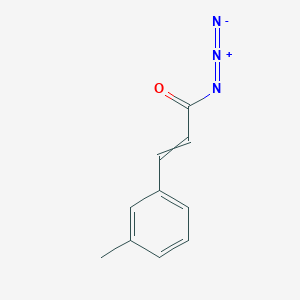
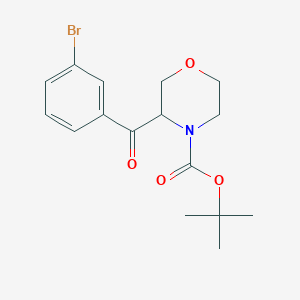
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
